PLX2853

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

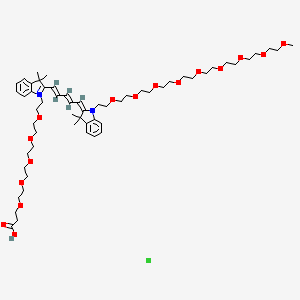

PLX2853 is an orally bioavailable inhibitor of the bromodomain-containing protein 4 (BRD4), with potential antineoplastic activity. Upon oral administration, the BRD4 inhibitor PLX2853 binds to the acetylated lysine recognition motifs in the bromodomains of the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones. This disrupts chromatin remodeling and dyregulates gene expression. This may lead to the downregulation of the expression of certain growth-promoting genes, which may induce apoptosis and inhibit the proliferation of BRD4-overexpressing tumor cells.

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Acute Myeloid Leukemia and Myelodysplastic Syndrome

PLX2853, a non-benzodiazepine BET (bromodomain and extraterminal domain) inhibitor, has shown promising anti-leukemic activity in the treatment of acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS). It demonstrates low nanomolar potency and a modest preference for binding to the second bromodomain of the BET proteins. This binding regulates genes critical to leukemic cell growth and survival, such as MYC and BCL2. Its pharmacokinetic profile, characterized by a short half-life, enables high peak plasma concentrations and nearly complete elimination from the plasma within 9 hours post-dose. This profile is hypothesized to be associated with improved tolerability due to transient target engagement followed by time for recovery after daily dosing. Ongoing clinical trials are evaluating the safety, pharmacokinetics, preliminary efficacy, and pharmacodynamics of PLX2853 in patients with relapsed or refractory AML or high-risk MDS (Pemmaraju et al., 2019).

Potential in Treating Advanced Solid Tumors and Lymphoma

PLX2853 has also been studied in adults with relapsed or refractory solid tumors and lymphoma. Its unique pharmacokinetic profile, involving transient target engagement with a prolonged pharmacodynamic response, contributes to less thrombocytopenia and improved tolerability. In clinical trials, subjects with various tumor types, including ovarian cancer, uveal melanoma, colorectal, and prostate cancer, have received PLX2853 in varying doses. PLX2853's systemic exposure is dose-proportional up to 120mg with a short terminal half-life. Additionally, plasma concentrations were found to be above the IC90 in the MYC-responsive reporter assay for 9 hours at 80mg or higher doses. Early signs of clinical activity were observed, including complete and partial responses in various cancer types (Gordon et al., 2021).

Final Results from Phase 1b Study in Myeloid Malignancies

In another study, PLX2853 was tested in patients with relapsed or refractory myeloid malignancies, including AML and MDS. The study focused on its tolerability and potential therapeutic effect as a monotherapy. Results indicated that daily dosing of PLX2853 was well tolerated and showed early signs of clinical activity in some patients. The recommended phase 2 dose was determined to be 80 mg QD continuous dosing. This study contributes to the understanding of PLX2853's efficacy and safety profile in treating myeloid malignancies (Mims et al., 2021).

Eigenschaften

Produktname |

PLX2853 |

|---|---|

IUPAC-Name |

N/A |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PLX2853; PLX-2853; PLX 2853; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.